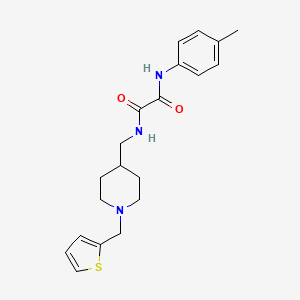

N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

Description

N1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is an oxalamide derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group at the 1-position and a p-tolyl (4-methylphenyl) group at the N2-position of the oxalamide backbone.

Properties

IUPAC Name |

N'-(4-methylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-15-4-6-17(7-5-15)22-20(25)19(24)21-13-16-8-10-23(11-9-16)14-18-3-2-12-26-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRMUNDZQDXRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is first functionalized with a thiophen-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction where piperidine reacts with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride.

-

Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Final Coupling: : The p-tolyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction, where the p-tolylboronic acid reacts with the intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can also streamline the process, reducing the need for extensive manual intervention and improving overall throughput.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophen-2-ylmethyl group can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.

-

Reduction: : The oxalamide moiety can be reduced to form amines under strong reducing conditions, such as with lithium aluminum hydride.

-

Substitution: : The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to deprotonate the piperidine ring, facilitating nucleophilic attack.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

-

Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

-

Chemical Biology: : It serves as a tool compound for probing the function of specific proteins or enzymes in biological systems.

-

Industrial Applications: : Its unique chemical properties make it a candidate for use in the synthesis of complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. It is believed to interact with specific receptors or enzymes, modulating their activity through binding interactions. The piperidine ring and thiophen-2-ylmethyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

The following comparison focuses on structural analogs of oxalamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural Features and Substituent Analysis

Key Observations :

- Aryl Substituents : The target’s p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing groups (e.g., Cl in compound 13 or F in BNM-III-170 ), which may alter electronic properties and target binding.

- Pendant Groups : The piperidine-thiophen-2-ylmethyl moiety in the target differs from indane-guanidine (BNM-III-170 ) or pyridine (S336 ), impacting solubility and conformational flexibility.

Key Observations :

- Yield and Purity : The target’s synthetic efficiency is unclear, but analogs like compound 21 achieve high yields (83%), suggesting optimized routes for certain substituents.

Key Observations :

- Antiviral Potential: The target’s piperidine-thiophene scaffold resembles CD4-binding inhibitors (e.g., BNM-III-170 ), but the absence of charged groups (e.g., guanidine) may limit target affinity.

- Flavor Applications : Unlike S336 , the target lacks polar pyridine or methoxy groups, suggesting divergent applications.

Biological Activity

N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₂S |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 2034587-25-0 |

The presence of the thiophene and piperidine moieties contributes significantly to its biological activity, enhancing binding affinity to various molecular targets.

The mechanism of action for this compound is primarily through its interaction with specific receptors and enzymes. The oxalamide group can mimic natural substrates, leading to enzyme inhibition which disrupts metabolic pathways. Additionally, the thiophene ring may interact with various biological targets, influencing receptor activity and potentially modulating inflammatory responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antiviral Activity : Related oxalamides have been identified as HIV entry inhibitors, blocking the gp120-CD4 interaction, crucial for viral entry into host cells .

- Anti-inflammatory Properties : Compounds with similar structures have shown potential in modulating inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Study 1: HIV Entry Inhibition

A systematic study of oxalamide analogs revealed that certain compounds effectively inhibited HIV entry by blocking the interaction between the viral envelope glycoprotein gp120 and CD4 receptors. These findings suggest that this compound could be further explored as a therapeutic agent against HIV .

Study 2: Anti-inflammatory Effects

In vitro studies have suggested that compounds containing thiophene rings can inhibit pro-inflammatory cytokine production. This indicates that this compound may modulate immune responses, providing a basis for its use in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Thiophene Moiety : A nucleophilic substitution reaction is used to attach the thiophene group to the piperidine derivative.

- Oxalamide Formation : The final step involves reacting the functionalized piperidine with oxalyl chloride to form the oxalamide linkage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.